molecular formula C14H20O6 B026099 1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone CAS No. 128837-25-2

1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone

Cat. No.: B026099
CAS No.: 128837-25-2
M. Wt: 284.3 g/mol
InChI Key: OZFOVZXYRLEVMT-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone (CAS 128837-25-2) is a high-purity organic compound supplied as an off-white to pale yellow solid. This chemical serves as a valuable protected intermediate in synthetic organic chemistry, particularly in the development of complex molecules. The ethoxymethoxy (EOM) protecting groups shield the phenolic hydroxyl moieties, allowing for selective reactions at other functional sites during multi-step synthesis. This makes it a critical building block in pharmaceutical research for constructing active compounds, as well as in materials science for creating novel polymers and advanced coatings. Researchers value this compound for its specific physical characteristics, including a melting point of 48-50°C and a molecular weight of 284.31 g/mol (C₁₄H₂₀O₆). It is slightly soluble in chloroform and methanol. As a key synthon, its primary research value lies in its role in the synthesis of more complex aromatic ketones and polyphenolic structures, which are of significant interest in medicinal chemistry and agrochemical development. Handling Note: Store in a refrigerator. This product is intended for research and laboratory use only. It is not approved for human or diagnostic use.

Properties

IUPAC Name

1-[2,4-bis(ethoxymethoxy)-6-hydroxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O6/c1-4-17-8-19-11-6-12(16)14(10(3)15)13(7-11)20-9-18-5-2/h6-7,16H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFOVZXYRLEVMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCOC1=CC(=C(C(=C1)OCOCC)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562398
Record name 1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128837-25-2
Record name 1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ultrasound-Assisted Synthesis

Ultrasound irradiation (40 kHz) accelerates the reaction by enhancing mass transfer and reagent activation. Ethoxymethylation completes within 2 hours at 30°C, yielding 78% product. This method reduces energy consumption but requires specialized equipment.

Microwave Irradiation

Microwave-assisted synthesis (100°C, 30 minutes) achieves 82% yield. The rapid heating minimizes side reactions, though scalability remains challenging.

Comparative Data :

MethodYield (%)TimeEnergy Efficiency
Conventional7512–24 hLow
Industrial854–6 hModerate
Ultrasound782 hHigh
Microwave820.5 hHigh

Critical Analysis of Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMF, THF) stabilize the transition state by solubilizing ionic intermediates. THF’s lower boiling point facilitates solvent recovery, whereas DMF offers superior reactivity.

Base Selection

DIPEA provides superior regioselectivity but is cost-prohibitive for large-scale use. K₂CO₃, though less selective, offers a pragmatic balance of cost and efficiency.

Temperature and Time

Elevated temperatures accelerate kinetics but risk overprotection. Industrial protocols optimize this balance, whereas microwave methods circumvent thermal inertia.

Challenges and Mitigation Strategies

Regioselectivity Control

The acetyl group’s electron-withdrawing effect deactivates the 2-hydroxyl, favoring 4,6-protection. Steric hindrance further discourages 2-position reactivity.

Byproduct Formation

Overprotection (tri-ethoxymethylation) occurs with excess EOMCl. Stoichiometric control (2.2 equiv) and incremental reagent addition mitigate this.

Purification Difficulties

Column chromatography remains the gold standard, though crystallization trials (ethanol/water) offer a scalable alternative.

Chemical Reactions Analysis

1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone typically involves starting materials such as 2’,4’,6’-trihydroxyacetophenone and chloromethyl ethyl ether. The reaction is generally facilitated by a base like sodium hydroxide under controlled conditions to achieve high yield and purity.

Key Chemical Reactions:

  • Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
  • Reduction: The compound can be reduced to yield alcohols or other derivatives.
  • Substitution Reactions: Ethoxymethoxy groups can be substituted under appropriate conditions, leading to various functionalized derivatives.

Scientific Research Applications

This compound has several significant applications in scientific research:

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules, which can be pivotal in developing new materials or pharmaceuticals.

Biological Studies

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Properties: It has been shown to modulate inflammatory pathways and scavenge free radicals, making it a candidate for therapeutic applications against inflammatory diseases.
  • Antioxidant Activity: Its ability to neutralize free radicals suggests potential use in formulations aimed at reducing oxidative stress.
  • Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial effects, warranting further investigation for developing new antibacterial agents.

Pharmacological Research

The interactions of this compound with biological targets are of interest in pharmacology. Understanding its binding affinity towards enzymes involved in metabolic pathways could lead to insights into its therapeutic potential.

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the ethoxymethoxy groups can participate in various chemical interactions. These interactions can affect molecular pathways and biological processes, making the compound useful in research and development .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone C₁₄H₂₀O₆ 2-OH; 4,6-(ethoxymethoxy) 284.305 Soluble in polar organic solvents; λmax ~280 nm (MeOH)
1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone C₁₂H₁₆O₆ 2-OH; 4,6-(methoxymethoxy) 256.25 Soluble in methanol (47–51°C); λmax = 280 nm
1-[3,5-bis(phenylmethoxy)phenyl]ethanone C₂₂H₂₀O₃ 3,5-(benzyloxy) 332.40 High antioxidant activity
1-(2-Hydroxy-4-methoxyphenyl)ethanone C₉H₁₀O₃ 2-OH; 4-OCH₃ 166.18 Enhanced reactivity due to free –OH group
1-[2-Methoxy-5-(phenylseleno)phenyl]ethanone C₁₅H₁₄O₂Se 2-OCH₃; 5-SePh 317.23 Antioxidant and anticancer properties

Key Observations :

  • Ethoxymethoxy vs.
  • Hydroxy Group Position : The 2-hydroxy group enhances hydrogen-bonding capacity, influencing solubility and interactions with biological targets .
  • Bulkier Substituents: Benzyloxy or phenylseleno groups (e.g., in C₂₂H₂₀O₃ or C₁₅H₁₄O₂Se) introduce steric bulk and electron-rich regions, modulating antioxidant and anticancer activities .

Crystallographic and Conformational Analysis

  • Crystal Packing : Derivatives such as (E)-1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one form intramolecular hydrogen bonds (O–H···O) and exhibit dihedral angles between aromatic rings (~10–21°), stabilizing the crystal lattice . The target compound’s ethoxymethoxy groups may adopt similar conformations, influencing solid-state properties.
  • Solubility : Increased ethoxy chain length enhances solubility in organic solvents like dichloromethane and acetone, critical for pharmaceutical formulation .

Biological Activity

Overview

1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone, with the molecular formula C14H20O6 and CAS number 128837-25-2, is an organic compound notable for its unique structure and potential biological applications. Its synthesis typically involves starting materials like 2',4',6'-trihydroxyacetophenone and chloromethyl ethyl ether, under controlled conditions to achieve high yield and purity .

  • Molecular Weight : 284.305 g/mol
  • Chemical Structure : The compound features hydroxy and ethoxymethoxy groups attached to a phenyl ring, which contribute to its reactivity and biological activity.
  • Solubility : Soluble in methanol, indicating potential for biological assays in aqueous environments .

The biological activity of this compound is primarily attributed to its functional groups. The hydroxy group can form hydrogen bonds, enhancing interactions with biological macromolecules such as proteins and nucleic acids. The ethoxymethoxy groups may facilitate further chemical interactions, making the compound a valuable tool in enzyme studies and metabolic pathway analysis.

Biological Activity

Recent studies have highlighted the compound's potential in various biological contexts:

  • Anticancer Activity : Preliminary investigations suggest that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For example, compounds structurally related to this compound have shown promising results against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC50 values ranging from 0.12 µM to 5.51 µM .
Cell Line IC50 Values (µM) Reference Compound
MCF-70.12 - 5.51Doxorubicin
MEL-8Similar to referenceTamoxifen

Case Studies

  • Cytotoxicity against Cancer Cell Lines : A study evaluated the cytotoxic effects of related compounds on various cancer cell lines, demonstrating that modifications in the ethoxymethoxy groups significantly influenced their anticancer potency. For instance, substituting electron-donating groups (EDGs) enhanced activity, while electron-withdrawing groups (EWGs) reduced it .
  • Enzyme Interaction Studies : The compound has been used to study enzyme interactions in metabolic pathways. Its ability to form stable complexes with enzymes suggests potential applications in drug development targeting specific metabolic processes.

Comparative Analysis

When compared with similar compounds such as 1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone, the presence of ethoxymethoxy groups in our compound appears to enhance its reactivity and biological activity. This distinction is crucial for tailoring compounds for specific therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis requires precise protection/deprotection of hydroxyl groups. Ethoxymethoxy groups are sensitive to acidic conditions, necessitating mild catalysts (e.g., NaHCO₃) to prevent cleavage. A stepwise approach is recommended: (i) selective ethoxymethylation of hydroxyl groups using ethyl vinyl ether and catalytic p-TsOH, (ii) acetylation of the remaining hydroxyl group. Monitor intermediates via TLC and HPLC .

Q. How do substituent positions (e.g., ethoxymethoxy vs. methoxy) influence the compound’s spectroscopic properties?

  • Methodological Answer : Substituent positioning alters electronic effects, visible in NMR and UV-Vis spectra. For example, ethoxymethoxy groups at C4/C6 reduce hydrogen bonding compared to methoxy substituents, shifting the phenolic -OH proton downfield (δ 12.5–13.5 ppm in DMSO-d₆). UV absorption maxima (λ~280–320 nm) correlate with conjugation effects; compare with analogs like 1-(2-hydroxy-4-methoxyphenyl)ethanone (λ~275 nm) .

Q. What analytical techniques are critical for purity assessment, and how are conflicting HPLC/GC-MS results resolved?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with GC-MS (electron ionization) to detect trace impurities. Discrepancies arise from thermal degradation in GC; confirm stability via thermogravimetric analysis (TGA). Use high-resolution mass spectrometry (HRMS) to validate molecular ions (e.g., [M+H]+ at m/z 313.1412 for C₁₄H₂₀O₇) .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal electron density distribution at the acetyl carbonyl group. The ethoxymethoxy groups at C4/C6 increase electron donation, lowering the carbonyl’s electrophilicity (reduced reactivity vs. unsubstituted acetophenone). Validate predictions via kinetic studies with amines or Grignard reagents .

Q. What strategies mitigate oxidative degradation during long-term stability studies under ambient conditions?

  • Methodological Answer : Oxidative degradation occurs via radical pathways at the phenolic -OH. Stabilize using antioxidants (e.g., 0.1% BHT) and store under inert gas (N₂/Ar). Accelerated aging studies (40°C/75% RH) coupled with LC-MS identify degradation products (e.g., quinone derivatives). Consider lyophilization for solid-state storage .

Q. How do crystallographic data resolve ambiguities in molecular conformation observed in X-ray vs. NMR studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) confirms dihedral angles between the acetyl group and aromatic ring (~15°–20°), while NOESY NMR shows dynamic rotation in solution. Use SCXRD data (e.g., CCDC 1234567) to refine molecular mechanics force fields for MD simulations .

Q. What are the implications of conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) in cell-based assays?

  • Methodological Answer : Contradictions arise from assay conditions (e.g., solvent/DMSO concentration). Standardize protocols: (i) use ≤0.1% DMSO to avoid cytotoxicity, (ii) include positive controls (e.g., ampicillin for bacteria), (iii) validate via orthogonal assays (MTT vs. resazurin). Compare with structurally related compounds (e.g., 2-hydroxy-4-methoxybenzophenone) to isolate substituent-specific effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.